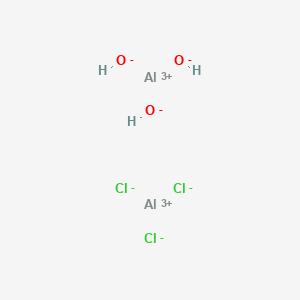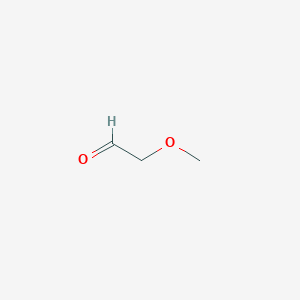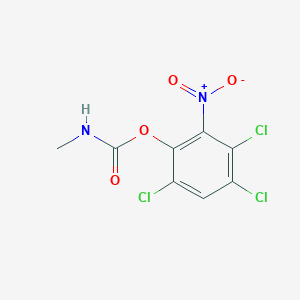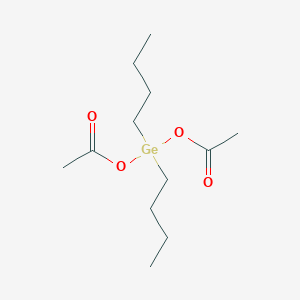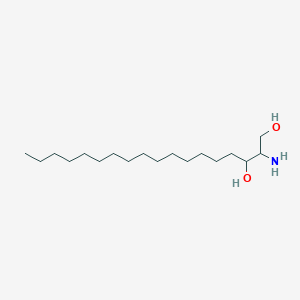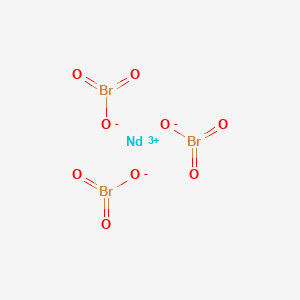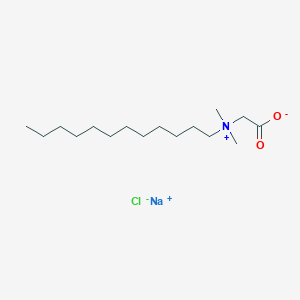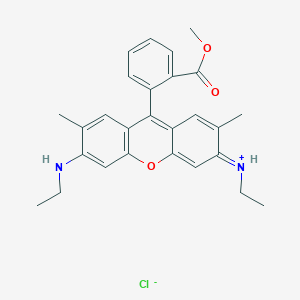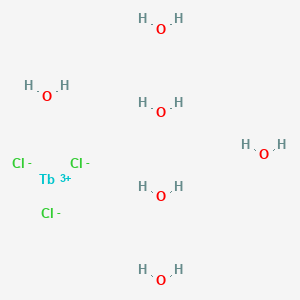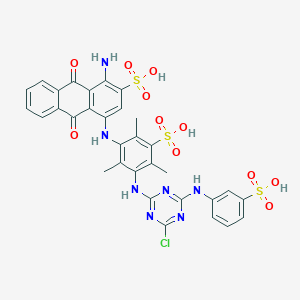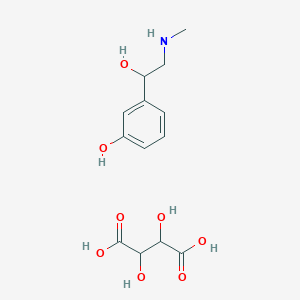
Phenylephrine bitartrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylephrine, including its bitartrate form, involves complex chemical processes. A practical synthesis of (R)-(−)-Phenylephrine hydrochloride, closely related to phenylephrine bitartrate, has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative (Gurjar et al., 1998). This synthesis process demonstrates the complexity and precision required in producing such compounds.
Molecular Structure Analysis
The molecular structure of phenylephrine bitartrate plays a crucial role in its chemical behavior and interactions. Studies like the one by Trommer et al. (2010) have used mass spectrometry to examine the structure and stability of phenylephrine salts, including the bitartrate form, providing insights into their molecular interactions and degradation pathways (Trommer et al., 2010).
Chemical Reactions and Properties
Phenylephrine bitartrate's chemical properties, such as its reaction to light and interaction with other substances, are significant for its applications. Trommer et al. (2010) found that phenylephrine bitartrate is prone to degradation when exposed to irradiation, indicating its sensitivity to environmental factors (Trommer et al., 2010).
Physical Properties Analysis
Understanding the physical properties of phenylephrine bitartrate, such as its solubility and interaction with water, is crucial. Research by Weldode (2023) explored the solubilizing tendency of phenylephrine hydrochloride with water, supported by intermolecular interaction studies, which can be extrapolated to understand similar properties of phenylephrine bitartrate (Weldode, 2023).
Chemical Properties Analysis
The chemical behavior of phenylephrine bitartrate, such as its interaction with other chemicals and its stability, is a key area of research. Studies like those by Trommer et al. (2010) provide insights into the degradation and oxidation products of phenylephrine salts, which are crucial for understanding its chemical properties and stability (Trommer et al., 2010).
Applications De Recherche Scientifique
Degradation Studies : Phenylephrine bitartrate, a form of the drug phenylephrine, shows a major degradation product when subjected to irradiation treatment. The degradation is more pronounced in the bitartrate form compared to the hydrochloride due to the additional decomposition sensitivity of the tartaric acid counterion (Trommer, Raith, & Neubert, 2010).
Safety and Efficacy : Phenylephrine bitartrate was added to the Final Monograph in 2006 for use as an oral nonprescription nasal decongestant. However, questions about its safety and efficacy still persist (Tietze, 2016).
Clinical Implications : Phenylephrine, including its bitartrate form, is used in a variety of clinical settings like treating hypotension, septic shock, and during cesarean delivery. It is effective in specific instances where its regional effects outweigh its global effects (Thiele, Nemergut, & Lynch, 2011).
Acute Stroke Treatment : Phenylephrine has been used in pilot studies for treating acute stroke, with results showing its feasibility and potential for improving neurological outcomes (Rordorf et al., 2001).
Analytical Determination : Techniques like capillary electrophoresis with amperometric detection have been developed for the determination of phenylephrine bitartrate among other adrenergic drugs, demonstrating its importance in pharmacological studies (Huang, Zhang, Zhan, & Chen, 2010).
Physiological Effects : The application of phenylephrine has been studied in contexts like increasing anal sphincter resting pressure, indicating its role in treatments related to sphincter muscle control (Carapeti, Kamm, Evans, & Phillips, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylephrine bitartrate | |
CAS RN |
14787-58-7, 17162-39-9 | |
| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Phenylephrine Bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



